molecular formula C13H15F3N2O B3853717 4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde

4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde

Cat. No.: B3853717
M. Wt: 272.27 g/mol
InChI Key: LIZUWAUAGCVROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde is an organic compound that features a piperazine ring substituted with a trifluoromethyl group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carboxylic acid.

    Reduction: 4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde is unique due to the combination of its trifluoromethyl group, piperazine ring, and aldehyde functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[[2-(trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)12-4-2-1-3-11(12)9-17-5-7-18(10-19)8-6-17/h1-4,10H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZUWAUAGCVROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde
Reactant of Route 3
Reactant of Route 3
4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde
Reactant of Route 6
Reactant of Route 6
4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.